2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that belongs to the class of phthalimides It contains a nitrophenyl group attached to the isoindoline ring system, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
The compound “2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may interact with their targets in a variety of ways to exert these effects.
Biochemical Pathways
Given the wide range of biological activities of indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they are likely to be metabolically stable .
Result of Action
Given the wide range of biological activities of indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with 4-nitroaniline. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a suitable solvent, such as acetic acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phthalic acid derivative.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Reduction: The major product is 2-(4-Aminophenyl)-1,3-dioxoisoindoline-5-carboxylic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is phthalic acid or its derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of bioactive molecules.
Industrial Applications: It can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1,3-dioxoisoindoline-5-carboxylic acid: This compound is similar but contains an amino group instead of a nitro group.
Phthalimide: The parent compound of the phthalimide class, lacking the nitrophenyl and carboxylic acid substituents.
4-Nitrophthalic acid: Contains a nitro group and a carboxylic acid group but lacks the isoindoline ring system.
Uniqueness
2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the presence of both the nitrophenyl and isoindoline moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-11-6-1-8(15(20)21)7-12(11)14(19)16(13)9-2-4-10(5-3-9)17(22)23/h1-7H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQMHXVUPKKVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153736 | |
Record name | 2,3-Dihydro-2-(4-nitrophenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110768-20-2 | |
Record name | 2,3-Dihydro-2-(4-nitrophenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110768-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-(4-nitrophenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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